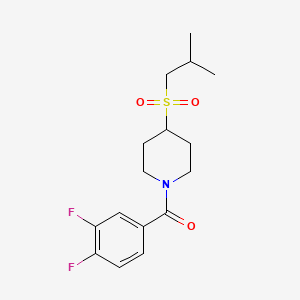

(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

CAS No.: 1797080-39-7

Cat. No.: VC4276372

Molecular Formula: C16H21F2NO3S

Molecular Weight: 345.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797080-39-7 |

|---|---|

| Molecular Formula | C16H21F2NO3S |

| Molecular Weight | 345.4 |

| IUPAC Name | (3,4-difluorophenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |

| Standard InChI | InChI=1S/C16H21F2NO3S/c1-11(2)10-23(21,22)13-5-7-19(8-6-13)16(20)12-3-4-14(17)15(18)9-12/h3-4,9,11,13H,5-8,10H2,1-2H3 |

| Standard InChI Key | NAOHWAZCGQEZPX-UHFFFAOYSA-N |

| SMILES | CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)F)F |

Introduction

(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a complex organic compound that combines a difluorophenyl group with a piperidine ring substituted by an isobutylsulfonyl moiety. This compound belongs to the broader class of piperidine derivatives and aryl ketones, which are known for their diverse biological activities and applications in medicinal chemistry.

Key Features:

-

Molecular Formula: Not explicitly provided in the search results, but can be inferred as CHF_2}N_2}O_3}S based on its structure.

-

Molecular Weight: Approximately 345.4 g/mol, as reported for similar compounds .

Synthesis Overview:

-

Starting Materials: The synthesis likely begins with a piperidine derivative and a difluorophenyl moiety.

-

Reaction Conditions: Conditions such as temperature, solvent, and catalysts are crucial for successful synthesis.

-

Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the compound.

Biological and Therapeutic Applications

Compounds with similar structures to (3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone have been explored for their potential therapeutic applications, particularly in areas such as oncology and neurology. These applications are often based on the compound's ability to interact with biological targets like enzymes or receptors involved in disease progression.

Potential Applications:

-

Oncology: Inhibiting enzymes or signaling pathways involved in cancer cell proliferation.

-

Neurology: Modulating neurotransmitter systems or receptors to treat neurological disorders.

Chemical Reactions and Reactivity

(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone can participate in various chemical reactions typical for both aryl ketones and piperidine derivatives. Understanding these potential reactions is crucial for predicting reactivity patterns and designing derivatives with enhanced properties.

Types of Reactions:

-

Nucleophilic Substitution: Possible at the piperidine nitrogen or the carbonyl carbon.

-

Reduction: Of the carbonyl group to form an alcohol or further reduced products.

Data Table:

| Property | Value |

|---|---|

| Molecular Weight | Approximately 345.4 g/mol |

| CAS Number | 1797080-39-7 |

| Molecular Formula | Inferred as CHF_2}N_2}O_3}S |

Future Research Directions:

-

Biological Assays: Conducting assays to determine binding affinities or inhibitory concentrations against specific biological targets.

-

Derivative Synthesis: Designing and synthesizing derivatives to enhance therapeutic properties or reduce side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume